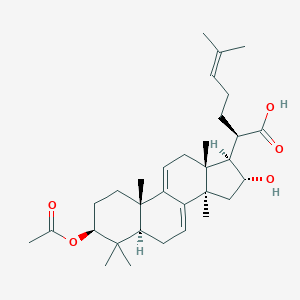

3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid

Description

Properties

CAS No. |

168293-14-9 |

|---|---|

Molecular Formula |

C32H48O5 |

Molecular Weight |

512.7 g/mol |

IUPAC Name |

2-[(3S,5R,10S,13R,14R,16R,17R)-3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid |

InChI |

InChI=1S/C32H48O5/c1-19(2)10-9-11-21(28(35)36)27-24(34)18-32(8)23-12-13-25-29(4,5)26(37-20(3)33)15-16-30(25,6)22(23)14-17-31(27,32)7/h10,12,14,21,24-27,34H,9,11,13,15-18H2,1-8H3,(H,35,36)/t21?,24-,25+,26+,27+,30-,31-,32+/m1/s1 |

InChI Key |

DLBLMTCYISHWGP-ZGWIZTTPSA-N |

Isomeric SMILES |

CC(=CCC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)O)C(=O)O)C |

Canonical SMILES |

CC(=CCCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O)C(=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Origin and Scientific Significance of 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid is a naturally occurring lanostane-type triterpenoid that has garnered significant interest within the scientific community. As a secondary metabolite, its intricate chemical structure is a testament to the complex biosynthetic machinery of its source organism. This guide provides an in-depth exploration of the origin of this compound, its biosynthetic pathway, methods for its isolation and characterization, and a summary of its known biological activities, offering valuable insights for professionals in drug discovery and natural product chemistry.

I. Natural Origin and Source Organism

This compound is biosynthesized and isolated from the sclerotium of the fungus Poria cocos, also known by its currently accepted botanical name, Wolfiporia extensa.[1][2][3] This wood-decay fungus, belonging to the family Polyporaceae, grows on the roots of pine trees and has been a staple in traditional Chinese and Japanese medicine for centuries, where it is known as "Fu Ling" or "Hoelen".[3][4] The sclerotium, a hardened mass of fungal mycelium, is the part of the fungus where a diverse array of bioactive compounds, including polysaccharides and numerous triterpenoids, are concentrated.[1][4][5]

The chemical composition of Poria cocos has been extensively studied, revealing a rich profile of lanostane-type triterpenes.[3][4] These compounds are considered major secondary metabolites of the fungus and contribute significantly to its pharmacological properties.[4][5][6] Among this complex mixture of triterpenoids, this compound is a notable constituent.[3]

II. Biosynthesis of this compound

The biosynthesis of this compound in Wolfiporia extensa follows the general pathway for fungal triterpenoids, which originates from the mevalonate (MVA) pathway. This intricate process involves a series of enzymatic reactions that build the complex carbon skeleton of the molecule.

A. The Mevalonate Pathway and Squalene Formation

The journey begins with the synthesis of the basic five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), via the MVA pathway. These units are then sequentially condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are joined tail-to-tail by the enzyme squalene synthase to produce the 30-carbon linear precursor, squalene.

B. Cyclization and Formation of the Lanostane Skeleton

The crucial cyclization step is catalyzed by a squalene epoxidase, which first converts squalene to (S)-2,3-oxidosqualene. This epoxide is then cyclized by a lanosterol synthase to form the tetracyclic triterpenoid backbone, lanosterol. Lanosterol is the common precursor for all lanostane-type triterpenoids found in fungi.

C. Post-Cyclization Modifications

Following the formation of the lanosterol skeleton, a series of post-cyclization modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and dehydrogenases, occur to generate the diverse array of triterpenoids found in Poria cocos.[5][6] While the exact enzymatic sequence leading to this compound has not been fully elucidated, a plausible biosynthetic pathway can be proposed based on its chemical structure and known fungal biosynthetic reactions.

A probable sequence of events involves:

-

Dehydrogenation: Introduction of the double bonds at the C7-C8 and C9-C11 positions to form the dehydrotrametenolic acid core.

-

Hydroxylation: A cytochrome P450 enzyme catalyzes the stereospecific hydroxylation at the 16-alpha position of the dehydrotrametenolic acid backbone.

-

Acetylation: An acetyltransferase enzyme facilitates the transfer of an acetyl group to the hydroxyl function at the C-3 position.

The following diagram illustrates the proposed biosynthetic pathway from lanosterol.

III. Isolation and Purification Protocol

The isolation of this compound from the dried sclerotia of Wolfiporia extensa is a multi-step process involving extraction and chromatographic separation. The following is a generalized protocol based on established methods for isolating triterpenoids from this fungus.[4]

A. Extraction

-

Preparation of Fungal Material: The dried sclerotia of Wolfiporia extensa are first powdered to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered material is then subjected to exhaustive extraction with 95% ethanol, typically under reflux conditions.[4] This process is repeated multiple times to ensure complete extraction of the triterpenoids.

-

Concentration: The resulting ethanol extract is concentrated under reduced pressure to a smaller volume.

B. Chromatographic Purification

-

Initial Fractionation: The concentrated ethanol extract is applied to a macroporous adsorptive resin column. The column is first eluted with water to remove polar compounds, followed by elution with 90% ethanol to obtain the triterpenoid-rich fraction.[4]

-

Silica Gel Column Chromatography: The concentrated 90% ethanol fraction is then subjected to column chromatography on silica gel. A gradient elution system, for example, with a mixture of chloroform and methanol (e.g., starting with a ratio of 4:1 and gradually increasing the polarity to 1:1), is used to separate the compounds based on their polarity.[4]

-

Further Purification: Fractions containing the target compound, as identified by thin-layer chromatography (TLC) analysis, may require further purification using techniques such as reverse-phase (ODS) column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

The following diagram outlines the general workflow for the isolation and purification of this compound.

IV. Biological Activities and Pharmacological Potential

This compound has demonstrated notable biological activities, particularly in the realm of inflammation.[1][7][8]

A. Anti-inflammatory Activity

The primary reported biological activity of this compound is its anti-inflammatory effect.[1][7][8] Studies have shown that this compound can inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][7][8] This inhibition of key inflammatory mediators suggests its potential as a lead compound for the development of novel anti-inflammatory agents.[7]

B. Anti-cancer and Anti-oxidant Activities

Some sources also suggest that this compound possesses anti-cancer and anti-oxidant properties, although the specific mechanisms and the extent of these activities require further investigation.[9]

The following table summarizes the key biological activities of this compound.

| Biological Activity | Mechanism of Action | Cell Line/Model | References |

| Anti-inflammatory | Inhibition of NO production and iNOS expression | LPS-stimulated RAW 264.7 cells | [1][7][8] |

| Anti-cancer | To be further elucidated | - | [9] |

| Anti-oxidant | To be further elucidated | - | [9] |

V. Conclusion

This compound, a lanostane-type triterpenoid originating from the medicinal fungus Wolfiporia extensa, represents a compelling natural product with significant therapeutic potential. Its biosynthesis via the mevalonate pathway and subsequent enzymatic modifications highlights the intricate metabolic capabilities of fungi. The established protocols for its isolation provide a clear path for obtaining this compound for further research. With its demonstrated anti-inflammatory activity, this compound stands as a promising candidate for further investigation in the development of novel pharmaceuticals. This guide serves as a foundational resource for researchers and professionals dedicated to exploring the vast potential of fungal secondary metabolites in modern medicine.

References

-

Lee, S. R., et al. (2017). Bioactivity-guided isolation of anti-inflammatory triterpenoids from the sclerotia of Poria cocos using LPS-stimulated Raw264.7 cells. Bioorganic Chemistry, 70, 94-99. [Link]

-

Cheng, S., et al. (2012). New lanostane-type triterpene acids from Wolfiporia extensa. Molecules, 17(5), 5849-5857. [Link]

-

Zhang, J., et al. (2024). Identification of Key Post-modification Enzymes Involved in the Biosynthesis of Lanostane-type Triterpenoids in the Medicinal Mushroom Antrodia camphorata. Angewandte Chemie International Edition, e202318723. [Link]

-

Feng, Y., et al. (2018). Determination of the Five Main Terpenoids in Different Tissues of Wolfiporia cocos. Molecules, 23(8), 1853. [Link]

-

BioCrick. (n.d.). 3-O-Acetyl-16 alpha-hydroxydehydrotrametenolic acid. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid | 168293-14-9 [chemicalbook.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. New lanostane-type triterpene acids from wolfiporia extensa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Key Post‐modification Enzymes Involved in the Biosynthesis of Lanostane‐type Triterpenoids in the Medicinal Mushroom Antrodia camphorata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3-O-Acetyl-16 alpha-hydroxydehydrotrametenolic acid | CAS:168293-14-9 | Manufacturer ChemFaces [chemfaces.com]

- 8. 3-O-Acetyl-16 alpha-hydroxydehydrotrametenolic acid | CAS:168293-14-9 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Natural Sources, Isolation, and Characterization of 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Acetyl-16α-hydroxydehydrotrametenolic acid is a lanostane-type triterpenoid that has garnered scientific interest for its potential pharmacological activities. This technical guide provides an in-depth overview of the primary natural source of this compound, the medicinal fungus Wolfiporia extensa (syn. Poria cocos). It details a comprehensive, field-proven methodology for the extraction, isolation, and purification of the target molecule from the fungal sclerotium. Furthermore, this document outlines the analytical techniques required for structural elucidation and confirmation. The protocols and data presented herein are synthesized from peer-reviewed literature to provide a reliable foundation for researchers aiming to investigate this and related bioactive compounds.

Introduction to Lanostane-Type Triterpenoids

Lanostane triterpenoids are a large and structurally diverse class of natural products characterized by a tetracyclic scaffold derived from the cyclization of squalene. These compounds are widespread in higher plants, fungi, and some marine organisms. Within the fungal kingdom, Basidiomycetes, particularly those of the order Polyporales, are a prolific source of these molecules.[1][2]

1.1 Chemical Structure and Significance

The core structure of 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid is based on the lanostane skeleton. Key functional groups, including a carboxylic acid at C-21, a hydroxyl group at C-16, and an acetyl group at C-3, contribute to its specific physicochemical properties and biological activities. Triterpenoids from fungi like Wolfiporia extensa and Fomitopsis species are recognized for a wide range of bioactivities, including anti-inflammatory, antioxidant, and immunomodulatory effects, making them promising candidates for drug discovery.[3][4][5]

Primary Natural Sources

While lanostane triterpenoids are found in various fungi, 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid is most prominently isolated from the sclerotium of Wolfiporia extensa.[1][6][7]

2.1 Wolfiporia extensa (syn. Poria cocos)

Wolfiporia extensa, commonly known as Poria or Fu Ling, is a wood-decay fungus that forms a large, subterranean sclerotium—a compact mass of hardened mycelium.[8][9] This sclerotium, which can resemble a small coconut, has been a staple in Traditional Chinese Medicine for centuries.[10] It is the primary and most well-documented source of a rich diversity of triterpenoids, including the target compound of this guide.[11][12] The triterpenoid fraction is considered one of the main bioactive components of the fungus.[5]

2.2 Other Potential Fungal Sources

Genera within the Polyporales order, such as Fomitopsis and Ganoderma, are known to produce a vast array of lanostane triterpenoids.[3][4][13] While 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid is specifically and repeatedly reported from W. extensa, researchers investigating related compounds may find species like Fomitopsis pinicola to be valuable sources of novel structural analogues.[14]

Extraction and Isolation Protocol

The isolation of 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid is a multi-step process involving extraction and chromatographic purification. The causality behind this workflow is to systematically separate the target compound from a complex biological matrix based on polarity.

3.1 Mandatory Visualization: Isolation Workflow

Caption: General workflow for the isolation of the target triterpenoid.

3.2 Step-by-Step Methodology

This protocol is a synthesized representation of common methodologies found in the literature.[11][15][16]

-

Preparation of Fungal Material:

-

Obtain dried sclerotia of Wolfiporia extensa.

-

Grind the sclerotia into a fine powder to maximize the surface area for solvent penetration.

-

-

Solvent Extraction:

-

Extract the powdered material exhaustively with 95% ethanol at room temperature or under reflux. The use of ethanol provides a broad extraction of semi-polar compounds like triterpenoids.

-

Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Initial Fractionation (Liquid-Liquid or Resin):

-

The crude extract can be suspended in water and partitioned sequentially with solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol). The target triterpenoids are typically enriched in the ethyl acetate fraction.

-

Alternatively, as described in some literature, the concentrated ethanolic extract can be applied to a macroporous adsorptive resin column.[11] The column is first washed with water to remove highly polar compounds like sugars, followed by elution with 90% ethanol to recover the triterpenoid-rich fraction.[11]

-

-

Silica Gel Column Chromatography:

-

Subject the triterpenoid-rich fraction to column chromatography over a silica gel stationary phase.

-

Elute the column with a solvent gradient of increasing polarity, typically a mixture of chloroform and methanol or hexane and ethyl acetate. The rationale is to separate compounds based on their affinity for the polar silica gel. Non-polar compounds elute first, followed by compounds of increasing polarity.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC), visualizing spots under UV light and/or by staining with anisaldehyde-sulfuric acid reagent.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Pool fractions containing the compound of interest (as identified by TLC).

-

Perform final purification using a reversed-phase (C18) preparative HPLC column.

-

Use an isocratic or gradient elution system, typically with a mobile phase consisting of methanol/water or acetonitrile/water, often with a small percentage of acid (e.g., 0.1% formic acid) to improve peak shape.

-

This step separates the target compound from other structurally similar triterpenoids, yielding a highly purified product.[15]

-

Structural Elucidation and Characterization

The definitive identification of 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid requires modern spectroscopic techniques.

4.1 Spectroscopic Analysis

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula (C₃₂H₅₀O₅).[12] Tandem MS (MS/MS) experiments can provide valuable fragmentation data to corroborate the structure.[17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of protons, including characteristic signals for the acetyl group, olefinic protons, and methyl groups.

-

¹³C NMR: Determines the number and type of carbon atoms in the molecule (e.g., carbonyls, olefinic carbons, hydroxyl-bearing carbons).[16]

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of the carbon skeleton and assigning all proton and carbon signals unambiguously.

-

4.2 Data Presentation: Key Spectroscopic Data

The following table summarizes expected data points for positive identification.

| Data Type | Observation |

| Molecular Formula | C₃₂H₅₀O₅ |

| HR-MS (M+H)⁺ | ~515.3682 |

| ¹H NMR (Selected) | Signal for acetyl methyl protons (~δ 2.05 ppm), signals for olefinic protons, characteristic signals for protons adjacent to hydroxyl and acetyl groups. |

| ¹³C NMR (Selected) | Carbonyl signal for carboxylic acid (~δ 180 ppm), carbonyl for acetyl group (~δ 171 ppm), signals for sp² carbons of double bonds, signal for hydroxylated carbon C-16, signal for acetylated carbon C-3. |

Known Biological Activities and Potential Applications

3-O-Acetyl-16α-hydroxydehydrotrametenolic acid has been investigated for its biological activities, primarily focusing on its anti-inflammatory properties.

-

Anti-inflammatory Activity: Studies have shown that this compound can inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophage cells (Raw264.7).[15][16][18] This suggests a potential role in modulating inflammatory pathways.

5.1 Mandatory Visualization: Anti-inflammatory Mechanism

Caption: Inhibition of iNOS expression by the target compound.

Conclusion

3-O-Acetyl-16α-hydroxydehydrotrametenolic acid stands as a representative bioactive triterpenoid from the sclerotium of Wolfiporia extensa. Its isolation requires a systematic application of extraction and chromatographic techniques, leveraging polarity differences to achieve purification. The protocols and data provided in this guide offer a robust framework for researchers to isolate this compound for further pharmacological investigation, contributing to the broader field of natural product-based drug discovery.

References

-

Isaka, M., Chinthanom, P., Sappan, M., Supothina, S., & Kongsaeree, P. (2013). Lanostane triterpenes from cultures of the Basidiomycete Ganoderma orbiforme BCC 22324. Phytochemistry, 87, 133-139. [Link]

-

Gao, H., Li, Y. M., Zhang, Y. L., Feng, T., & Liu, J. K. (2018). Miscellaneous lanostane triterpenoids with cytotoxicities from fruiting bodies of the basidiomycete Stereum sp. Fitoterapia, 125, 227-234. [Link]

-

Flores, N., et al. (2024). The bioactive compounds, beneficial medicinal properties, and biotechnological prospects of Fomitopsis: a comprehensive overview. Frontiers in Microbiology. [Link]

-

Flores, N., et al. (2024). The bioactive compounds, beneficial medicinal properties, and biotechnological prospects of Fomitopsis: a comprehensive overview. PubMed Central. [Link]

-

Wikipedia. (n.d.). Wolfiporia extensa. [Link]

-

Isaka, M., Chinthanom, P., Mayteeworakoon, S., Laoteng, K., Choowong, W., & Choeyklin, R. (2018). Lanostane triterpenoids from cultivated fruiting bodies of the basidiomycete Ganoderma australe. Natural Product Research, 32(18), 2161-2167. [Link]

-

ResearchGate. (n.d.). Bioactive terpenoids and sterols from the fruiting bodies of Fomitopsis pinicola. [Link]

-

Cos, P., et al. (2021). Neurotrophic and Immunomodulatory Lanostane Triterpenoids from Wood-Inhabiting Basidiomycota. Molecules, 26(16), 4910. [Link]

-

Nootropics Depot. (n.d.). Poria Mushroom Extract Powder (Wolfiporia Extensa). [Link]

-

National Institutes of Health. (2018). Polyporales Brown Rot Species Fomitopsis pinicola: Enzyme Activity Profiles, Oxalic Acid Production, and Fe3+-Reducing Metabolite Secretion. [Link]

-

Zhang, Y., et al. (2012). New lanostane-type triterpene acids from wolfiporia extensa. Chemistry Central Journal, 6(1), 43. [Link]

-

ShroomSpy. (n.d.). Wolfiporia Extensa: Health Benefits and Uses. [Link]

-

reishi and roses. (2015). Fomitopsis pinicola. [Link]

-

Cheng, S., et al. (2015). Triterpenes from Poria cocos suppress growth and invasiveness of pancreatic cancer cells through the downregulation of MMP-7. International Journal of Oncology, 46(6), 2537-2544. [Link]

-

Isaka, M., et al. (2016). Antitubercular Lanostane Triterpenes from Cultures of the Basidiomycete Ganoderma sp. BCC 16642. Journal of Natural Products, 79(2), 339-349. [Link]

-

Ma, J., et al. (2024). Progress in the study of bioactivity, chemical composition and pharmacological mechanism of action in Wolfiporia cocos (F.A. Wolf) Ryvarden & Gilb. Frontiers in Pharmacology. [Link]

-

BioCrick. (n.d.). 3-O-Acetyl-16 alpha-hydroxydehydrotrametenolic acid. [Link]

-

ResearchGate. (n.d.). The MS/MS spectrum of 3-O-acetyl-16α-hydroxytrametenolic acid. [Link]

-

Ríos, J. L. (2011). Chemical Constituents and Pharmacological Properties of Poria cocos. Planta Medica, 77(7), 681-691. [Link]

-

Zhang, L., et al. (2019). 16α-Hydroxytrametenolic Acid from Poria cocos Improves Intestinal Barrier Function Through the Glucocorticoid Receptor-Mediated PI3K/Akt/NF-κB Pathway. Journal of Agricultural and Food Chemistry, 67(39), 10871-10879. [Link]

Sources

- 1. Lanostane triterpenes from cultures of the Basidiomycete Ganoderma orbiforme BCC 22324 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Miscellaneous lanostane triterpenoids with cytotoxicities from fruiting bodies of the basidiomycete Stereum sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The bioactive compounds, beneficial medicinal properties, and biotechnological prospects of Fomitopsis: a comprehensive overview [frontiersin.org]

- 4. The bioactive compounds, beneficial medicinal properties, and biotechnological prospects of Fomitopsis: a comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triterpenes from Poria cocos suppress growth and invasiveness of pancreatic cancer cells through the downregulation of MMP-7 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. Wolfiporia extensa - Wikipedia [en.wikipedia.org]

- 9. nootropicsdepot.com [nootropicsdepot.com]

- 10. shroomspy.com [shroomspy.com]

- 11. New lanostane-type triterpene acids from wolfiporia extensa - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Progress in the study of bioactivity, chemical composition and pharmacological mechanism of action in Wolfiporia cocos (F.A. Wolf) Ryvarden & Gilb - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. reishiandrosesbotanicals.com [reishiandrosesbotanicals.com]

- 15. 3-O-Acetyl-16 alpha-hydroxydehydrotrametenolic acid | CAS:168293-14-9 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 16. 3-O-Acetyl-16 alpha-hydroxydehydrotrametenolic acid | CAS:168293-14-9 | Manufacturer ChemFaces [chemfaces.com]

- 17. researchgate.net [researchgate.net]

- 18. 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid | 168293-14-9 [chemicalbook.com]

An In-depth Technical Guide to the Biosynthesis of 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid, a significant triterpenoid found in the medicinal fungus Wolfiporia cocos (syn. Poria cocos).[1][2] Triterpenoids from this fungus are recognized for their diverse pharmacological activities, including anti-inflammatory and anti-tumor effects.[3][4] This document delineates the core biosynthetic steps, from the foundational mevalonate pathway to the specific tailoring reactions that yield the final complex molecule. We will explore the enzymatic players, with a focus on cytochrome P450 monooxygenases and acetyltransferases, and discuss the experimental methodologies employed to elucidate this intricate pathway. This guide is intended to serve as a critical resource for researchers in natural product biosynthesis, drug discovery, and metabolic engineering.

Introduction: The Significance of Fungal Triterpenoids

Fungi, particularly those in the Basidiomycota phylum, are prolific producers of a vast array of structurally diverse terpenoid compounds.[5] Among these, triterpenoids—C30 compounds derived from the cyclization of squalene—represent a class of secondary metabolites with significant therapeutic potential.[6][7] Wolfiporia cocos, a saprophytic fungus, is a rich source of lanostane-type triterpenoids, which form the main active components of its dried sclerotium, a widely used material in traditional medicine.[3][8] 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid is one such triterpenoid, and understanding its biosynthesis is crucial for harnessing its potential through biotechnological approaches.[2][9]

The Core Triterpenoid Backbone Biosynthesis

The journey to 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid begins with the universal precursor for all isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In fungi, these five-carbon building blocks are exclusively synthesized via the mevalonate (MVA) pathway.[10][3][11]

From Acetyl-CoA to Squalene: The Mevalonate Pathway

The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is then reduced to mevalonate by HMG-CoA reductase, a rate-limiting step in the pathway.[12] Subsequent phosphorylation and decarboxylation reactions convert mevalonate into IPP. IPP is then isomerized to DMAPP.

A series of head-to-tail condensations, catalyzed by prenyltransferases, elongate the isoprenoid chain.[13] Farnesyl diphosphate (FPP) synthase catalyzes the formation of the 15-carbon intermediate, farnesyl pyrophosphate.[11] Two molecules of FPP then undergo a head-to-head condensation reaction, catalyzed by squalene synthase, to form the 30-carbon linear precursor, squalene.[7]

Cyclization: The Genesis of the Triterpenoid Scaffold

The formation of the characteristic polycyclic triterpenoid skeleton is a pivotal step. Squalene is first epoxidized to 2,3-oxidosqualene by squalene epoxidase. This epoxide then undergoes a complex and stereospecific cyclization cascade catalyzed by an oxidosqualene cyclase (OSC), also known as lanosterol synthase in fungi.[3] This remarkable enzymatic reaction results in the formation of lanosterol, the foundational tetracyclic triterpenoid from which a vast diversity of fungal triterpenoids are derived.[6]

Caption: Core Triterpenoid Backbone Biosynthesis Pathway.

Tailoring the Scaffold: The Path to Dehydrotrametenolic Acid

Following the formation of lanosterol, a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), begin to tailor the triterpenoid scaffold.[5][12][14] These enzymes are crucial for introducing functional groups that contribute to the biological activity and structural diversity of the final products.[15][16] The biosynthesis of dehydrotrametenolic acid, the immediate precursor to the target molecule, involves several such modifications. While the exact sequence and specific enzymes for every step in W. cocos are still under active investigation, comparative analysis with other fungal triterpenoid pathways allows for a putative reconstruction.

Transcriptome and genome sequencing of W. cocos have revealed a multitude of putative cytochrome P450 genes that are likely involved in triterpenoid biosynthesis.[10][17] Experimental evidence from overexpression and gene silencing studies has started to link specific CYPs to the production of key intermediates like eburicoic acid and tumulosic acid, which are on the pathway to pachymic acid, a related and abundant triterpenoid in W. cocos.[17] Dehydrotrametenolic acid is a key intermediate in these pathways.

The Final Touches: 16α-Hydroxylation and 3-O-Acetylation

The conversion of dehydrotrametenolic acid to 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid requires two specific enzymatic reactions: a hydroxylation at the 16α position and an acetylation at the 3-O position.

16α-Hydroxylation: A Cytochrome P450-Mediated Oxidation

The introduction of a hydroxyl group at the 16α position is a critical step that significantly alters the polarity and potential biological activity of the molecule. This reaction is typically catalyzed by a specific cytochrome P450 monooxygenase.[12][18] In plants, CYP716 family enzymes have been shown to catalyze C-16α oxidation of triterpenoid skeletons.[18][19] While the specific CYP responsible for this transformation in W. cocos has not been definitively identified, the large number of CYP genes found in its genome strongly suggests the presence of an enzyme with this catalytic capability.[10]

Experimental Approach to Identify the 16α-Hydroxylase:

A common strategy to identify the specific CYP involves heterologous expression of candidate genes in a host organism like Saccharomyces cerevisiae that has been engineered to produce the precursor, dehydrotrametenolic acid.

Step-by-Step Protocol:

-

Candidate Gene Selection: Identify putative CYP genes from the W. cocos genome or transcriptome data that show homology to known triterpenoid hydroxylases or are co-expressed with other triterpenoid biosynthesis genes.

-

Vector Construction: Clone the cDNA of each candidate CYP gene into a yeast expression vector.

-

Yeast Strain Engineering: Utilize a yeast strain that is engineered to produce dehydrotrametenolic acid. This may involve introducing the genes for lanosterol synthase and the enzymes responsible for converting lanosterol to dehydrotrametenolic acid.

-

Transformation and Expression: Transform the engineered yeast strain with the expression vectors containing the candidate CYP genes.

-

Cultivation and Metabolite Extraction: Culture the transformed yeast strains and extract the metabolites.

-

Metabolite Analysis: Analyze the extracts using HPLC-MS or GC-MS to detect the production of 16α-hydroxydehydrotrametenolic acid. The presence of this product in the culture of a specific CYP-expressing strain confirms its function as a 16α-hydroxylase.

3-O-Acetylation: The Role of Acetyltransferases

The final step in the biosynthesis is the acetylation of the 3-hydroxyl group. This reaction is catalyzed by an acetyl-CoA-dependent acetyltransferase.[20][21] Acetylation is a common modification in fungal secondary metabolism and can affect the compound's stability, solubility, and biological activity.[20][21] In fungi, histone acetyltransferases (HATs) are known to be involved in the regulation of secondary metabolite gene clusters, and other acetyltransferases specifically modify the secondary metabolites themselves.[22][23]

The identification of the specific acetyltransferase responsible for this step would follow a similar experimental approach to that described for the hydroxylase, involving candidate gene selection, heterologous expression, and metabolite analysis.

Caption: Final tailoring steps in the biosynthesis pathway.

Quantitative Data Summary

While specific kinetic data for the enzymes in the 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid pathway are not yet available, studies on W. cocos have provided quantitative data on triterpenoid content in different fungal tissues.

| Compound | Mycelia Content (%) | Sclerotia Content (%) | Reference |

| Total Triterpenoids | 5.36 | 1.43 | [10][3] |

| Pachymic Acid | 0.458 | 0.174 | [10][3] |

These data indicate that the biosynthesis of triterpenoids is more active in the mycelial stage of W. cocos.[3] Further research is needed to quantify the levels of 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid and correlate them with the expression of the putative biosynthetic genes.

Conclusion and Future Perspectives

The biosynthesis of 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid is a multi-step process that relies on the coordinated action of a suite of enzymes, from the core MVA pathway to the specific tailoring enzymes like cytochrome P450s and acetyltransferases. While the general framework of the pathway is understood, the precise enzymes and regulatory mechanisms in Wolfiporia cocos remain a fertile ground for future research. The elucidation of this pathway is not only of fundamental scientific interest but also opens up avenues for the metabolic engineering of microorganisms for the sustainable production of this and other valuable triterpenoids. Future work should focus on the functional characterization of the candidate biosynthetic genes from W. cocos to fully reconstitute the pathway in a heterologous host.

References

-

Frontiers in Microbiology. (n.d.). Insights into microbiome-triterpenoid correlation in Poria cocos via comparative analysis of sclerotial and soil microenvironments. Retrieved from [Link]

- Shu, S., et al. (2013). De Novo Sequencing and Transcriptome Analysis of Wolfiporia cocos to Reveal Genes Related to Biosynthesis of Triterpenoids. PLOS ONE.

- Li, S., et al. (2021). Cytochrome P450 enzymes in fungal natural product biosynthesis.

-

Nature. (n.d.). An omics-based characterization of Wolfiporia cocos reveals three CYP450 members involved in the biosynthetic pathway of pachymic acid. Retrieved from [Link]

- Shu, S., et al. (2013). De novo sequencing and transcriptome analysis of Wolfiporia cocos to reveal genes related to biosynthesis of triterpenoids. PubMed.

- Metabolome analysis of key genes for synthesis and accumulation of triterpenoids in Wolfiporia cocos. (2022).

- Li, C., et al. (2019). Comparative Analysis of the Characteristics of Triterpenoid Transcriptome from Different Strains of Wolfiporia cocos.

- Yusuf, M., et al. (2020). Fungal acetyltransferases structures, mechanisms and inhibitors: A review. International Journal of Biological Macromolecules.

- Diterpenes Specially Produced by Fungi: Structures, Biological Activities, and Biosynthesis (2010–2020). (2022). MDPI.

- Probing Labdane-Related Diterpenoid Biosynthesis in the Fungal Genus Aspergillus. (2017).

- Hydroxylases involved in terpenoid biosynthesis: a review. (2022).

- Regulation of Histone Acetylation Modification on Biosynthesis of Secondary Metabolites in Fungi. (2024). MDPI.

- Traversing the fungal terpenome. (2014).

- Discovery of fungal onoceroid triterpenoids through domainless enzyme-targeted global genome mining. (2024).

- Hao, G., et al. (2024). Biosynthesis of fungal terpenoids.

- The chromatin code of fungal secondary metabolite gene clusters. (2012).

- A cytochrome P450 serves as an unexpected terpene cyclase during fungal meroterpenoid biosynthesis. (2013). The University of Western Australia.

- Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency. (2022).

- Li, S., et al. (2021). Cytochrome P450 enzymes in fungal natural product biosynthesis. RSC Publishing.

- The ancient CYP716 family is a major contributor to the diversification of eudicot triterpenoid biosynthesis. (2017).

- Branching and converging pathways in fungal natural product biosynthesis. (2022).

-

Known triterpene synthesis intermediates in fungi. (n.d.). ResearchGate. Retrieved from [Link]

- Biosynthesis of fungal terpenoids. (2024). RSC Publishing.

-

Model for histone acetylation-mediated secondary metabolite gene... (n.d.). ResearchGate. Retrieved from [Link]

- The role of histone acetylation in regulation of secondary metabolism in Aspergillus nidulans. (2014). University of Wisconsin-Madison Libraries.

- Discovery and Characterization of Terpenoid Biosynthetic Pathways of Fungi. (2015).

- Poria cocos: traditional uses, triterpenoid components and their renoprotective pharmacology. (2024). PubMed.

- Complex scaffold remodeling in plant triterpene biosynthesis. (2022).

- Triterpenes in the Ethanol Extract of Poria cocos Induce Dermal Papilla Cell Prolifer

- Crešnar, B., & Petrič, Š. (2011). Cytochrome P450 enzymes in the fungal kingdom. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.

- Li, S., et al. (2021).

- A Dioxygenase Catalyzes Steroid 16α-Hydroxylation in Steroidal Glycoalkaloid Biosynthesis. (2017). Plant Physiology.

- A New Triterpenoid from Traditional Chinese Medicine Poria Cocos. (2010).

- Poria Acid, Triterpenoids Extracted from Poria cocos, Inhibits the Invasion and Metastasis of Gastric Cancer Cells. (2022). MDPI.

-

3-O-Acetyl-16a-hydroxytrametenolic acid. (n.d.). PubChem. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

CYP716A Subfamily Members are Multifunctional Oxidases in Triterpenoid Biosynthesis. (n.d.). ResearchGate. Retrieved from [Link]

- Classification, biosynthesis and biological function of triterpene esters in plants. (2024).

- Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency. (2022). SpringerLink.

- Triterpenoid Biosynthesis and Engineering in Plants. (2011).

- Classification, biosynthesis, and biological functions of triterpene esters in plants. (2024).

- The ancient CYP716 family is a major contributor to the diversification of eudicot triterpenoid biosynthesis. (2017). PubMed.

Sources

- 1. Frontiers | Insights into microbiome-triterpenoid correlation in Poria cocos via comparative analysis of sclerotial and soil microenvironments [frontiersin.org]

- 2. 3-O-Acetyl-16a-hydroxytrametenolic acid | C32H50O5 | CID 15226712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. De novo sequencing and transcriptome analysis of Wolfiporia cocos to reveal genes related to biosynthesis of triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scialert.net [scialert.net]

- 5. Traversing the fungal terpenome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolome analysis of key genes for synthesis and accumulation of triterpenoids in Wolfiporia cocos - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Poria cocos: traditional uses, triterpenoid components and their renoprotective pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C32H48O5 | CID 9983922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. De Novo Sequencing and Transcriptome Analysis of Wolfiporia cocos to Reveal Genes Related to Biosynthesis of Triterpenoids | PLOS One [journals.plos.org]

- 11. Comparative Analysis of the Characteristics of Triterpenoid Transcriptome from Different Strains of Wolfiporia cocos - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Cytochrome P450 enzymes in the fungal kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cytochrome P450 enzymes in fungal natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. An omics-based characterization of Wolfiporia cocos reveals three CYP450 members involved in the biosynthetic pathway of pachymic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Hydroxylases involved in terpenoid biosynthesis: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The ancient CYP716 family is a major contributor to the diversification of eudicot triterpenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fungal acetyltransferases structures, mechanisms and inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Regulation of Histone Acetylation Modification on Biosynthesis of Secondary Metabolites in Fungi [mdpi.com]

- 22. The chromatin code of fungal secondary metabolite gene clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Spectroscopic Data of 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid, a lanostane-type triterpenoid isolated from Poria cocos. Understanding the spectroscopic profile of this compound is crucial for its identification, characterization, and further development in pharmaceutical and research applications. This document will delve into the nuances of its ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopic data, offering insights into the structural elucidation and the rationale behind the experimental methodologies.

Introduction

This compound (C₃₂H₄₈O₅, Molar Mass: 512.7 g/mol ) is a significant bioactive compound found in the sclerotia of Poria cocos, a fungus widely used in traditional medicine.[1][2] Its structural characterization is paramount for quality control, synthesis, and exploring its pharmacological potential, which includes anti-inflammatory properties.[1][3] Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and functional group arrangement. The structure of this and similar triterpenoids has been determined through a combination of spectroscopic methods, primarily NMR and mass spectrometry.[1]

Molecular Structure and Spectroscopic Correlation

The unique structural features of this compound, a complex tetracyclic triterpenoid, give rise to a distinctive spectroscopic signature. Understanding this relationship is key to interpreting the data presented in the following sections.

Caption: Skeletal overview of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) are indicative of the electron density around the proton, and the coupling constants (J) reveal the spatial relationship between neighboring protons.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| H-3 | 4.51 | dd | 11.5, 4.5 |

| H-7 | 5.38 | d | 6.0 |

| H-11 | 5.58 | d | 6.0 |

| H-16 | 4.45 | t | 8.5 |

| H-24 | 5.10 | t | 7.0 |

| H₃-18 | 0.95 | s | |

| H₃-19 | 0.65 | s | |

| H₃-21 | 0.92 | d | 6.5 |

| H₃-26 | 1.68 | s | |

| H₃-27 | 1.60 | s | |

| H₃-28 | 0.88 | s | |

| H₃-29 | 0.80 | s | |

| H₃-30 | 1.00 | s | |

| H₃-32 (OAc) | 2.05 | s |

Note: Data extracted and compiled from authoritative sources characterizing lanostane triterpenoids. Specific data for this exact compound may show slight variations based on experimental conditions.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

-

Data Acquisition: Acquire the spectrum at room temperature. Standard acquisition parameters include a 30-45° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (typically 16-64) should be averaged to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments within a molecule. This technique is particularly powerful for complex molecules like triterpenoids, as it allows for the resolution of all carbon signals.

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 35.6 |

| C-2 | 27.8 |

| C-3 | 80.8 |

| C-4 | 38.9 |

| C-5 | 50.5 |

| C-6 | 18.2 |

| C-7 | 120.2 |

| C-8 | 145.5 |

| C-9 | 140.8 |

| C-10 | 37.1 |

| C-11 | 116.3 |

| C-12 | 36.8 |

| C-13 | 44.5 |

| C-14 | 49.8 |

| C-15 | 33.5 |

| C-16 | 75.8 |

| C-17 | 62.5 |

| C-18 | 16.5 |

| C-19 | 18.5 |

| C-20 | 36.2 |

| C-21 | 180.5 |

| C-22 | 31.0 |

| C-23 | 26.5 |

| C-24 | 124.5 |

| C-25 | 131.5 |

| C-26 | 25.7 |

| C-27 | 17.7 |

| C-28 | 28.0 |

| C-29 | 16.8 |

| C-30 | 24.8 |

| C-31 | 21.4 |

| C-32 (OAc) | 171.0 |

Note: Data is based on published values for lanostane triterpenoids and may vary slightly depending on the specific experimental conditions.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 125 MHz (or corresponding field strength for the ¹H NMR) spectrometer is used.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (often several hundred to thousands) to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Data Processing: Similar to ¹H NMR, the data is processed with a Fourier transform, phase correction, and baseline correction. The solvent signal (CDCl₃ at 77.16 ppm) is used for referencing.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) data for this compound would be expected to show a molecular ion peak [M+H]⁺ at approximately m/z 513.3574 (calculated for C₃₂H₄₉O₅). The structures of related compounds have been elucidated using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[4]

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ and/or [M+Na]⁺ adducts.

-

Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition. Analyze the fragmentation pattern to gain further structural information.

Caption: A typical workflow for High-Resolution Mass Spectrometry analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3400 (broad) | O-H (Alcohol, Carboxylic Acid) | Stretching |

| 2960-2850 | C-H (Alkyl) | Stretching |

| ~1735 | C=O (Ester) | Stretching |

| ~1700 | C=O (Carboxylic Acid) | Stretching |

| ~1640 | C=C (Alkene) | Stretching |

| ~1240 | C-O (Ester) | Stretching |

Note: These are typical absorption ranges for the respective functional groups. The IR spectrum of a related lanostane triterpenoid showed absorptions for hydroxyl groups (3475 cm⁻¹), double bonds (1641 cm⁻¹), and an ester carbonyl (1696 cm⁻¹).[4]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The comprehensive spectroscopic data presented in this guide provides a robust foundation for the confident identification and characterization of this compound. The detailed protocols offer a standardized approach for researchers to obtain high-quality data. A thorough understanding of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data is indispensable for any scientific investigation involving this promising natural product.

References

-

Gao, H., et al. (2022). Lanostane Triterpenoids and Ergostane Steroids from Ganoderma luteomarginatum and Their Cytotoxicity. Molecules, 27(20), 7005. [Link]

-

Lee, S. R., et al. (2017). Bioactivity-guided isolation of anti-inflammatory triterpenoids from the sclerotia of Poria cocos using LPS-stimulated Raw264.7 cells. Bioorganic Chemistry, 70, 94-99. [Link]

-

Zeng, H., et al. (2015). One-step separation of nine structural analogues from Poria cocos (Schw.) Wolf. via tandem high-speed counter-current chromatography. Journal of Chromatography B, 1004, 10-16. [Link]

-

BioCrick. (n.d.). 3-O-Acetyl-16 alpha-hydroxydehydrotrametenolic acid. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. 3-O-Acetyl-16 alpha-hydroxydehydrotrametenolic acid | CAS:168293-14-9 | Manufacturer ChemFaces [chemfaces.com]

- 2. 3-O-Acetyl-16 alpha-hydroxydehydrotrametenolic acid | CAS:168293-14-9 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Lanostane Triterpenoids and Ergostane Steroids from Ganoderma luteomarginatum and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Bioactivity of 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic Acid: A Technical Guide for Researchers

This guide provides an in-depth exploration of the biological activities of 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid, a lanostane-type triterpenoid primarily isolated from the medicinal fungus Poria cocos. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound. We will delve into its significant anti-inflammatory and cytotoxic properties, providing mechanistic insights and detailed experimental protocols to facilitate further investigation.

Introduction: A Promising Triterpenoid from a Traditional Medicine

This compound belongs to the vast family of triterpenoids, which are a class of natural products with a diverse range of biological activities.[1][2] It is a key bioactive constituent of the sclerotia of Poria cocos (also known as Wolfiporia extensa), a fungus that has been used for centuries in traditional Asian medicine for its diuretic, sedative, and tonic effects.[1][3] Modern phytochemical research has identified triterpenes as major contributors to the pharmacological effects of Poria cocos.[4] This guide will focus specifically on the acetylated derivative, this compound, and its demonstrated biological potential.

Potent Anti-inflammatory Activity: Mechanism of Action

A significant body of evidence points to the potent anti-inflammatory effects of this compound.[1][3] The primary mechanism underlying this activity is the inhibition of nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS).[1][3] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response, leading to the production of pro-inflammatory mediators.

Inhibition of iNOS and COX-2 Expression

The overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation and contributes to tissue damage. This compound has been shown to suppress the expression of the iNOS enzyme in LPS-stimulated RAW 264.7 macrophage cells.[1][3] This inhibition of iNOS expression directly leads to a decrease in NO production.

Furthermore, this triterpenoid also influences the cyclooxygenase (COX) pathway. Specifically, it has been observed to downregulate the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins (like PGE2), which are key mediators of inflammation and pain.[3] The dual inhibition of both iNOS and COX-2 pathways highlights the compound's significant potential as a multi-target anti-inflammatory agent.

Diagram 1: Anti-inflammatory Signaling Pathway of this compound

Caption: Workflow for assessing NO inhibition in macrophages.

Conclusion and Future Directions

This compound has emerged as a natural compound with significant and well-defined biological activities. Its potent anti-inflammatory effects, mediated through the dual inhibition of iNOS and COX-2, make it a compelling candidate for further investigation in the context of inflammatory diseases. Additionally, its demonstrated cytotoxicity against lung and prostate cancer cell lines opens avenues for its exploration in oncology.

Future research should focus on elucidating the precise molecular targets and upstream signaling pathways modulated by this compound. In vivo studies in animal models of inflammation and cancer are crucial to validate the in vitro findings and to assess its pharmacokinetic and safety profiles. Furthermore, structure-activity relationship studies could lead to the synthesis of even more potent and selective analogs for therapeutic development. The information presented in this guide provides a solid foundation for these future endeavors, highlighting the potential of this compound as a valuable lead compound in drug discovery.

References

- Zhou, L., et al. (2008). Cytotoxic and anti-oxidant activities of lanostane-type triterpenes isolated from Poria cocos.

- Zhou, L., et al. (2008). Cytotoxic and anti-oxidant activities of lanostane-type triterpenes isolated from Poria cocos.

- Zhou, L., et al. (2008). Cytotoxic and anti-oxidant activities of lanostane-type triterpenes isolated from Poria cocos.

- Tetranorlanostane and Lanostane Triterpenoids with Cytotoxic Activity from the Epidermis of Poria cocos. PubMed. (2021).

- Cytotoxic and Anti-oxidant Activities of Lanostane-Type Triterpenes Isolated

- Phytochemistry and Pharmacological Activities of Wolfiporia cocos (F.A. Wolf) Ryvarden & Gilb.

- Triterpene acids from Poria cocos and their anti-tumor-promoting effects. PubMed.

- 3-O-Acetyl-16 alpha-hydroxydehydrotrametenolic acid | CAS:168293-14-9. BioCrick.

- 3-O-Acetyl-16 alpha-hydroxydehydrotrametenolic acid | CAS:168293-14-9. ChemFaces.

- This compound | C32H48O5 | CID 9983922. PubChem.

- 3-O-Acetyl-16α-hydroxytrametenolic acid. MedChemExpress.

- Triterpenes in the Ethanol Extract of Poria cocos Induce Dermal Papilla Cell Prolifer

- 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid | 168293-14-9. ChemicalBook.

- 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid | Anti-inflamm

- A New Triterpenoid from Traditional Chinese Medicine Poria Cocos.

- 3-o-Acetyl-16 alpha-hydroxydehydrotrametenolic acid | 168293-14-9 | TGA29314. Biosynth.

- Chemical Constituents and Pharmacological Properties of Poria cocos. Planta Med. (2011).

Sources

- 1. 3-O-Acetyl-16 alpha-hydroxydehydrotrametenolic acid | CAS:168293-14-9 | Manufacturer ChemFaces [chemfaces.com]

- 2. This compound | C32H48O5 | CID 9983922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-O-Acetyl-16 alpha-hydroxydehydrotrametenolic acid | CAS:168293-14-9 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Phytochemistry and Pharmacological Activities of Wolfiporia cocos (F.A. Wolf) Ryvarden & Gilb - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic Acid

Introduction

3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid is a lanostane-type triterpenoid, a class of complex organic compounds known for their diverse biological activities. This particular molecule is a natural product isolated from the sclerotia of Poria cocos (syn. Wolfiporia cocos), a fungus that has been a staple in traditional Asian medicine for centuries.[1][2][3][4] Modern phytochemical research has sought to identify the specific constituents of Poria cocos responsible for its therapeutic effects, leading to the isolation and characterization of compounds like this compound.[3]

Primarily, this triterpenoid has demonstrated significant anti-inflammatory properties.[4][5][6] There is also emerging evidence suggesting potential anti-cancer and antioxidant activities, consistent with the pharmacological profile of many triterpenoids derived from medicinal fungi.[2][7] This guide will provide a detailed exploration of the core mechanism of action of this compound, with a focus on its well-documented anti-inflammatory effects, and will also touch upon its other potential therapeutic activities. We will delve into the signaling pathways it modulates, present the available data, and provide detailed experimental protocols for researchers seeking to investigate this compound further.

Core Mechanism of Action: Anti-Inflammatory Pathway

The principal anti-inflammatory mechanism of this compound has been elucidated through studies using lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7), a standard in vitro model for studying inflammation.[1][3][6] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, triggering a signaling cascade that results in the production of pro-inflammatory mediators.

The research indicates that this compound exerts its anti-inflammatory effects by intervening at key points in this cascade. Specifically, it inhibits the production of two critical inflammatory mediators: Nitric Oxide (NO) and Prostaglandin E2 (PGE2).[1][3] This is not achieved by directly scavenging these molecules, but rather by downregulating the expression of the enzymes responsible for their synthesis: inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), respectively.[1][3][4][5]

Signaling Pathway

The activation of a macrophage by LPS leads to the activation of various intracellular signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being one of the most critical. While direct inhibition of NF-κB by this compound has not yet been explicitly demonstrated in the literature, it is the most probable upstream mechanism. In the canonical pathway, LPS binding to its receptor (TLR4) initiates a cascade that leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This frees NF-κB to translocate to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, including Nos2 (the gene for iNOS) and Ptgs2 (the gene for COX-2), thereby initiating their transcription and subsequent translation into functional enzymes.

By inhibiting the expression of iNOS and COX-2, this compound effectively curtails the excessive production of NO and PGE2, two key players in the inflammatory response that contribute to vasodilation, pain, and fever.

Data Presentation

While the primary literature confirms the inhibitory activity of this compound on iNOS and COX-2 expression, specific quantitative data such as IC50 values are not extensively reported for this particular compound.[1] The initial bioactivity-guided isolation studies focused on a range of triterpenoids from Poria cocos, with detailed quantitative analysis centered on the most potent compounds identified.[1] However, the qualitative data consistently supports its role as an inhibitor of pro-inflammatory mediator production.

| Activity | Target | Effect | Cell Model | Inducer | Reference |

| Anti-inflammatory | Nitric Oxide (NO) Production | Inhibition | RAW 264.7 Macrophages | LPS | [1][3] |

| Anti-inflammatory | iNOS Expression | Downregulation | RAW 264.7 Macrophages | LPS | [1][3][4][5] |

| Anti-inflammatory | COX-2 Expression | Downregulation | RAW 264.7 Macrophages | LPS | [1][3] |

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, we provide the following detailed, self-validating experimental protocols. These are based on the methodologies described in the foundational literature and standard laboratory practices.

Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol utilizes the Griess assay to quantify nitrite, a stable and soluble breakdown product of NO.

Methodology:

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate at 37°C in a 5% CO2 humidified atmosphere for 24 hours to allow for cell adherence.

-

Compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration should be kept below 0.1% to avoid cytotoxicity. Replace the old medium with the medium containing the compound.

-

Pre-incubation: Incubate the cells with the compound for 1-2 hours. This step allows the compound to enter the cells and begin its action before the inflammatory stimulus is added.

-

Inflammatory Stimulation: Add LPS to each well to a final concentration of 1 µg/mL. Include a "no LPS" control group and a "LPS only" control group.

-

Incubation: Incubate the plate for a further 24 hours at 37°C in a 5% CO2 atmosphere.

-

Griess Assay:

-

Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

-

Incubate for another 10 minutes at room temperature, protected from light.

-

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Protocol 2: Analysis of iNOS and COX-2 Protein Expression by Western Blot

This protocol details the methodology for assessing the protein levels of iNOS and COX-2.

Methodology:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well. Allow to adhere for 24 hours. Treat with this compound and/or LPS as described in Protocol 1.

-

Cell Lysis: After the 24-hour incubation with LPS, wash the cells twice with ice-cold PBS. Lyse the cells by adding 100-200 µL of RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.

-

Detection: After further washing steps, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the expression of iNOS and COX-2 to the loading control.

Other Potential Mechanisms of Action

Anti-Cancer Activity

While the direct anti-cancer mechanism of this compound is not yet fully characterized, studies on related triterpenoids from the same family, such as Trametenolic Acid B, offer valuable insights. Trametenolic Acid B has been shown to induce autophagy in HepG2/2.2.15 human hepatocellular carcinoma cells.[8] It has also been found to reverse multidrug resistance in breast cancer cells by down-regulating the expression of P-glycoprotein, a key drug efflux pump.[9] Another study on derivatives of Trametenolic Acid B demonstrated cytotoxic activity against MDA-MB-231 breast cancer cells, with one derivative showing an IC50 value of 22.39 µM.[10] It is plausible that this compound may share similar anti-proliferative or chemo-sensitizing properties.

Antioxidant Activity

The antioxidant potential of triterpenoids from Poria cocos is also an area of active research.[2][7] These compounds may exert antioxidant effects through various mechanisms, including direct scavenging of free radicals and enhancement of the cellular antioxidant defense system. The total triterpenoids from Poria cocos have demonstrated hepatoprotective and antioxidant effects.[11] Further investigation is required to determine the specific antioxidant capacity and mechanism of this compound.

Conclusion

This compound is a promising natural product with a well-defined anti-inflammatory mechanism of action. Its ability to inhibit the production of NO and PGE2 by downregulating the expression of iNOS and COX-2 provides a solid foundation for its potential therapeutic use in inflammatory conditions. The probable upstream involvement of the NF-κB signaling pathway presents an exciting avenue for future research. Furthermore, the preliminary indications of anti-cancer and antioxidant activities warrant deeper investigation to fully understand the pharmacological profile of this multifaceted triterpenoid. The protocols and information provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of this and other natural compounds in the pursuit of novel therapeutic agents.

References

-

Lee, S. R., et al. (2017). Bioactivity-guided isolation of anti-inflammatory triterpenoids from the sclerotia of Poria cocos using LPS-stimulated Raw264.7 cells. Bioorganic Chemistry, 70, 94-99. [Link]

-

PubMed. (n.d.). Bioactivity-guided isolation of anti-inflammatory triterpenoids from the sclerotia of Poria cocos using LPS-stimulated Raw264.7 cells. Retrieved from [Link]

-

Frontiers in Pharmacology. (2020). Phytochemistry and Pharmacological Activities of Wolfiporia cocos (F.A. Wolf) Ryvarden & Gilb. Retrieved from [Link]

-

PubMed. (2014). Trametenolic acid B reverses multidrug resistance in breast cancer cells through regulating the expression level of P-glycoprotein. Retrieved from [Link]

-

Chen, X., et al. (2022). The Lanostane Triterpenoids in Poria cocos Play Beneficial Roles in Immunoregulatory Activity. Molecules, 27(23), 8203. [Link]

-

National Institutes of Health. (2021). Trametenolic Acid B Triggers HSP90AA4P and Autophagy in HepG2/2.2.15 Cells by Proteomic Analysis. Retrieved from [Link]

-

ResearchGate. (2017). Hepatoprotective and Antioxidant Effects of Total Triterpenoids from Poria cocos. Retrieved from [Link]

-

Scientific.Net. (2013). The Semi-Synthesis and Cytotoxic Activity of Trametenolic Acid B Derivatives. Retrieved from [Link]

-

PubMed. (2013). The Semi-Synthesis and Cytotoxic Activity of Trametenolic Acid B Derivatives. Retrieved from [Link]

-

BioCrick. (n.d.). 3-O-Acetyl-16 alpha-hydroxydehydrotrametenolic acid. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Frontiers. (2020). Phytochemistry and Pharmacological Activities of Wolfiporia cocos (F.A. Wolf) Ryvarden & Gilb. Retrieved from [Link]

Sources

- 1. Bioactivity-guided isolation of anti-inflammatory triterpenoids from the sclerotia of Poria cocos using LPS-stimulated Raw264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phytochemistry and Pharmacological Activities of Wolfiporia cocos (F.A. Wolf) Ryvarden & Gilb - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-O-Acetyl-16 alpha-hydroxydehydrotrametenolic acid | CAS:168293-14-9 | Manufacturer ChemFaces [chemfaces.com]

- 4. 3-O-Acetyl-16 alpha-hydroxydehydrotrametenolic acid | CAS:168293-14-9 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid | 168293-14-9 [chemicalbook.com]

- 7. Frontiers | Phytochemistry and Pharmacological Activities of Wolfiporia cocos (F.A. Wolf) Ryvarden & Gilb [frontiersin.org]

- 8. Trametenolic Acid B Triggers HSP90AA4P and Autophagy in HepG2/2.2.15 Cells by Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Trametenolic acid B reverses multidrug resistance in breast cancer cells through regulating the expression level of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Semi-Synthesis and Cytotoxic Activity of Trametenolic Acid B Derivatives | Scientific.Net [scientific.net]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Known and Potential Derivatives of 3-O-Acetyl-16α-hydroxydehydrotrametenolic Acid for Drug Discovery

This in-depth technical guide provides a comprehensive overview of the known and potential derivatives of 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid, a lanostane-type triterpenoid with promising biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the medicinal chemistry and therapeutic potential of this class of compounds.

Introduction to 3-O-Acetyl-16α-hydroxydehydrotrametenolic Acid: A Promising Natural Product Scaffold

3-O-Acetyl-16α-hydroxydehydrotrametenolic acid is a naturally occurring lanostane-type triterpenoid isolated from the medicinal fungus Poria cocos (Wolfiporia cocos).[1][2] This compound is part of a larger family of triterpenoids that are major bioactive constituents of this fungus, which has been used for centuries in traditional Asian medicine.[3][4] The core structure of 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid presents several functional groups that are amenable to chemical modification, making it an attractive scaffold for the development of novel therapeutic agents.

The parent compound itself has demonstrated notable anti-inflammatory properties.[5][6] Specifically, it has been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[5] This activity suggests its potential as a lead compound for the development of treatments for inflammatory conditions.

| Property | Value | Source |

| Molecular Formula | C₃₂H₄₈O₅ | [7] |

| Molecular Weight | 512.7 g/mol | [7] |

| CAS Number | 168293-14-9 | [8] |

| Natural Source | Poria cocos | [1] |

| Known Bioactivity | Anti-inflammatory | [5] |

Rationale for Derivatization: Unlocking Therapeutic Potential

While 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid exhibits inherent biological activity, the synthesis of derivatives is a key strategy in medicinal chemistry to enhance its therapeutic properties. The primary objectives of derivatization include:

-

Improving Potency: Modifications to the core structure can lead to stronger interactions with biological targets, resulting in lower effective doses.

-

Enhancing Selectivity: Chemical alterations can be designed to increase the compound's affinity for a specific target, thereby reducing off-target effects and potential toxicity.

-

Optimizing Pharmacokinetic Properties: Derivatization can improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile, leading to better bioavailability and a more favorable dosing regimen.

-

Exploring Structure-Activity Relationships (SAR): The systematic synthesis and biological evaluation of derivatives provide valuable insights into which parts of the molecule are crucial for its activity, guiding further drug design efforts.

The chemical structure of 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid offers several key sites for modification: the C-21 carboxylic acid, the C-16 hydroxyl group, and the C-3 acetyl group.

Caption: Key functional groups of 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid amenable to derivatization.

Known Derivatives of Structurally Related Lanostane Triterpenoids from Poria cocos

Direct synthetic derivatives of 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid are not extensively reported in the scientific literature. However, numerous derivatives of its close structural analogs from Poria cocos, such as pachymic acid and dehydrotrametenolic acid, have been synthesized and characterized. These examples provide a strong basis for predicting the types of derivatives that can be generated from the target compound and their likely biological activities.

Derivatives of the C-21 Carboxylic Acid

The carboxylic acid at the C-21 position is a prime target for modification, most commonly through esterification and amidation.

Esterification of the carboxylic acid can modulate the lipophilicity of the molecule, which can influence its cell permeability and pharmacokinetic profile. A range of alcohols can be used to generate a library of ester derivatives.

Amidation of the carboxylic acid introduces a nitrogen-containing functional group, which can participate in hydrogen bonding and alter the molecule's interaction with biological targets. The synthesis of amide derivatives from a variety of amines allows for the exploration of a diverse chemical space.

Derivatives of the C-16 Hydroxyl Group

The C-16 hydroxyl group can be modified through acylation, etherification, or oxidation to explore its role in biological activity. For instance, acylation with different acyl groups can affect the compound's polarity and steric properties.

Derivatives of the C-3 Position

The C-3 position, which is acetylated in the parent compound, can be modified by deacetylation to yield the corresponding hydroxyl group. This hydroxyl group can then be further derivatized, for example, by introducing different ester groups to probe the SAR at this position. The hydrolysis of the acetyl group on pachymic acid has been shown to yield tumulosic acid, a compound with potent anti-proliferative activity.[9]

Biological Activities of Related Triterpenoid Derivatives

Derivatives of lanostane-type triterpenoids from Poria cocos have been primarily investigated for their cytotoxic (anti-cancer) and anti-inflammatory activities.

Cytotoxic Activity